molecular formula C10H18ClNO3 B14465721 N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide CAS No. 69807-41-6

N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide

Cat. No.: B14465721
CAS No.: 69807-41-6
M. Wt: 235.71 g/mol
InChI Key: IZTDGMKBNXNKES-UHFFFAOYSA-N
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Description

N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted dioxepane ring and an acetamide group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide typically involves the following steps:

    Formation of the Dioxepane Ring: The dioxepane ring can be synthesized through a cyclization reaction involving appropriate diol and epoxide precursors under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the dioxepane derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., H2O2, potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., NaBH4, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified oxidation states.

Scientific Research Applications

N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and chemical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Employed in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and acetamide moiety may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be attributed to its ability to interfere with biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share structural similarities with N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide and exhibit comparable biological activities.

    Benzothiazole Derivatives: Known for their diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.

Uniqueness

This compound stands out due to its unique dioxepane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

CAS No.

69807-41-6

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

N-(6-chloro-2-propan-2-yl-1,3-dioxepan-5-yl)acetamide

InChI

InChI=1S/C10H18ClNO3/c1-6(2)10-14-4-8(11)9(5-15-10)12-7(3)13/h6,8-10H,4-5H2,1-3H3,(H,12,13)

InChI Key

IZTDGMKBNXNKES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC(C(CO1)Cl)NC(=O)C

Origin of Product

United States

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